molecular formula C21H22N2O2 B11404856 4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

Cat. No.: B11404856
M. Wt: 334.4 g/mol
InChI Key: ONMPINUYUPAXMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a complex organic compound with a molecular formula of C29H34N2O2 This compound is known for its unique structural features, which include a tert-butyl group, a methylphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a suitable base.

    Coupling Reactions: The final step involves coupling the oxazole ring with the benzamide moiety using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit protein kinases involved in cell proliferation and survival, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(4-methylphenyl)benzamide
  • 4-tert-butyl-N-(3,4-dimethylphenyl)benzamide
  • 4-tert-butyl-N-(2,4-dimethylphenyl)benzamide

Uniqueness

4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring, which imparts distinct chemical properties and biological activities compared to other similar compounds. The combination of the tert-butyl group and the oxazole ring enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

4-tert-butyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide

InChI

InChI=1S/C21H22N2O2/c1-14-5-7-15(8-6-14)18-13-19(25-23-18)22-20(24)16-9-11-17(12-10-16)21(2,3)4/h5-13H,1-4H3,(H,22,24)

InChI Key

ONMPINUYUPAXMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.